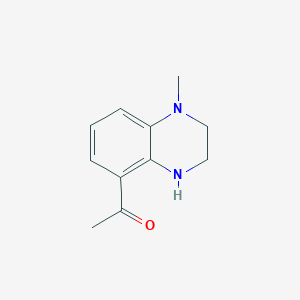
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone consists of a quinoxaline ring system with a methyl group and an ethanone moiety attached, making it a unique and interesting molecule for scientific research.
准备方法
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an appropriate acylating agent, such as acetyl chloride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the acylating agent to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反应分析
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: The ethanone moiety in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the quinoxaline ring.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.
相似化合物的比较
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoxaline or tetrahydroisoquinoline core structure but differ in their substituents and functional groups. The unique combination of the quinoxaline ring and the ethanone moiety in 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Conclusion
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a compound of significant interest in scientific research due to its unique structure and diverse potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into this compound and its derivatives may lead to the development of new therapeutic agents and innovative chemical processes.
属性
CAS 编号 |
89334-27-0 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3 |
InChI 键 |
WTCIQBIECZZOBH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C(=CC=C1)N(CCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


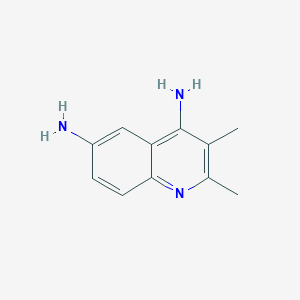
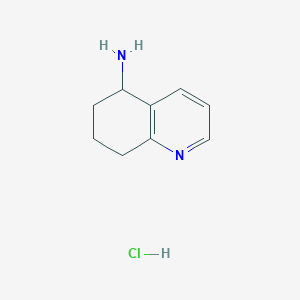

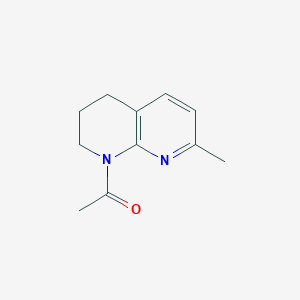
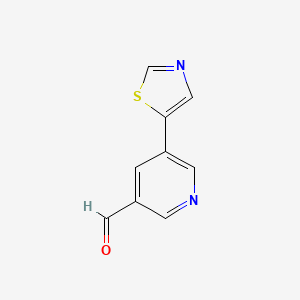
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
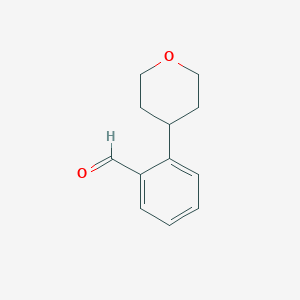
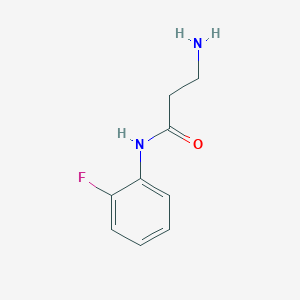
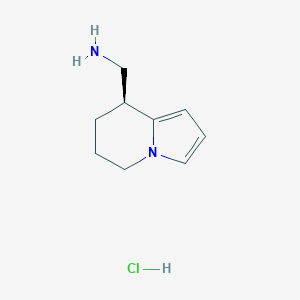
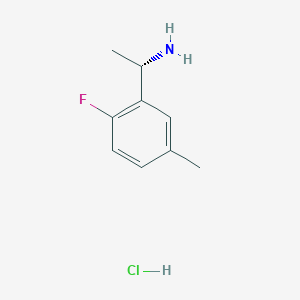

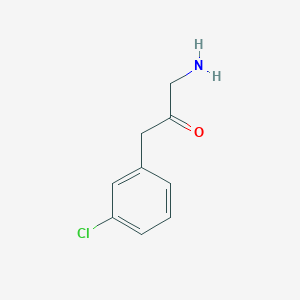
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

